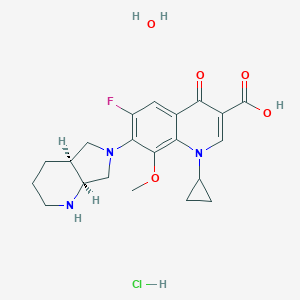

Moxifloxacin hydrochloride monohydrate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas:: El ácido cinnabarínico se puede sintetizar a través de varias rutas. Un método común implica la oxidación del ácido 3-hidroxiantranílico. La reacción generalmente procede bajo condiciones específicas, como el uso de agentes oxidantes como el permanganato de potasio o el nitrato de cerio(IV) amónico. La vía sintética detallada implicaría varios pasos, incluida la protección y desprotección de grupos funcionales, ciclación y carboxilación.

Producción Industrial:: Si bien los métodos de producción a escala industrial para el ácido cinnabarínico son menos comunes, los laboratorios de investigación a menudo lo preparan mediante síntesis química. El uso industrial limitado del compuesto puede explicar la falta de métodos de producción a gran escala.

Análisis De Reacciones Químicas

El ácido cinnabarínico participa en diversas reacciones químicas:

Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados.

Reducción: Aunque menos comunes, pueden ocurrir reacciones de reducción, produciendo diferentes productos.

Sustitución: El ácido cinnabarínico puede sufrir reacciones de sustitución en sus grupos funcionales.

Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la reacción deseada. Por ejemplo, los agentes oxidantes (por ejemplo, KMnO4) se utilizan para la oxidación, mientras que los agentes reductores (por ejemplo, NaBH4) se emplean para la reducción.

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Moxifloxacin is indicated for the treatment of:

- Community-Acquired Pneumonia (CAP) : Effective against Streptococcus pneumoniae and Mycoplasma pneumoniae.

- Acute Bacterial Sinusitis : Demonstrates success in treating this condition.

- Acute Bacterial Exacerbations of Chronic Bronchitis : Recommended for patients experiencing exacerbations.

- Complicated Skin and Skin Structure Infections : Treats conditions like cellulitis and abscesses.

- Complicated Intra-Abdominal Infections : Used in severe cases requiring intervention.

- Plague Treatment : Effective against both pneumonic and septicemic forms caused by Yersinia pestis .

Off-Label Uses

Moxifloxacin is also utilized off-label for various conditions, including:

- Uncomplicated Urinary Tract Infections : Used when other antibiotics are ineffective due to resistance.

- Chronic Bacterial Prostatitis : Considered after the failure of other treatments.

- Multidrug-Resistant Tuberculosis (MDR-TB) : Included in multidrug therapy regimens as endorsed by major health organizations .

Scientific Research Applications

Research has explored moxifloxacin's effectiveness beyond standard indications:

- Pharmacokinetics and Pharmacodynamics : Studies have shown that moxifloxacin achieves high tissue concentrations, making it effective for treating deep-seated infections.

- Combination Therapy : Investigations into combining moxifloxacin with other antibiotics have shown synergistic effects, particularly in resistant infections .

- In Vitro Studies : Research indicates moxifloxacin's activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

Case Study 1: Treatment of CAP

A clinical trial involving 400 mg of moxifloxacin administered once daily demonstrated a success rate exceeding 90% in patients with CAP compared to traditional therapies like amoxicillin or clarithromycin .

Case Study 2: MDR-TB Management

A cohort study highlighted the role of moxifloxacin in treating MDR-TB, where patients showed significant improvement when included in their regimen. The drug's ability to penetrate tissues effectively contributed to its success .

Comparative Efficacy Table

| Condition | Moxifloxacin Dosage | Comparison Drug | Efficacy Rate |

|---|---|---|---|

| Community-Acquired Pneumonia | 400 mg once daily | Amoxicillin | ~90% |

| Acute Bacterial Sinusitis | 400 mg once daily | Cefuroxime | Equivalent efficacy |

| Complicated Skin Infections | 400 mg once daily | Clindamycin | Comparable efficacy |

| MDR-TB | Variable | Other second-line agents | Significant improvement |

Mecanismo De Acción

El mecanismo exacto por el cual el ácido cinnabarínico ejerce sus efectos sigue siendo un área activa de investigación. Se sabe que induce la apoptosis (muerte celular programada) en ciertos tipos de células. Además, puede afectar la función mitocondrial y la producción de especies reactivas de oxígeno (ROS) .

Comparación Con Compuestos Similares

La singularidad del ácido cinnabarínico radica en su actividad agonista específica hacia el receptor metabotrópico de glutamato 4 (mGlu4). A diferencia de otros receptores mGlu, interactúa selectivamente con mGlu4, lo que lo convierte en una herramienta valiosa para estudiar este subtipo de receptor . Los compuestos similares en la vía de la quinurenina incluyen el ácido quinolínico y el ácido quinurénico.

Actividad Biológica

Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : CHFNO·HCl·HO

- Molecular Weight : 455.92 g/mol

- CAS Number : 192927-63-2

- Appearance : White to orange crystalline powder

Moxifloxacin acts primarily by inhibiting bacterial DNA replication. It targets two key enzymes:

- Topoisomerase II (DNA gyrase) : Essential for the relaxation of supercoiled DNA, allowing replication and transcription.

- Topoisomerase IV : Involved in separating replicated chromosomal DNA into daughter cells during cell division.

The binding affinity of moxifloxacin for bacterial DNA gyrase is approximately 100 times higher than for mammalian counterparts, which contributes to its selective toxicity towards bacteria while minimizing effects on human cells .

Antibacterial Spectrum

Moxifloxacin displays potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Notably, it has enhanced efficacy against:

- Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Such as Escherichia coli and Haemophilus influenzae.

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.032 - 2 |

| Escherichia coli | 0.25 - 25 |

| Streptococcus pneumoniae | 0.5 - 4 |

| Haemophilus influenzae | 0.5 - 2 |

Efficacy and Clinical Studies

Several studies have evaluated the clinical efficacy of moxifloxacin in treating various infections:

- Respiratory Tract Infections : A study indicated that moxifloxacin is effective in treating community-acquired pneumonia, with a significant reduction in symptoms compared to placebo .

- Skin and Soft Tissue Infections : Moxifloxacin demonstrated comparable efficacy to other antibiotics in treating complicated skin infections, with a favorable safety profile .

- Tuberculosis : Recent research highlights its potential role in tuberculosis treatment, showing bactericidal activity against Mycobacterium tuberculosis. Moxifloxacin's ability to penetrate macrophages enhances its effectiveness against intracellular pathogens .

Cytotoxicity and Safety Profile

Moxifloxacin has been assessed for cytotoxic effects on mammalian cells. While generally well-tolerated, high concentrations can lead to cytotoxicity, particularly in specific cell lines such as Vero cells. The cytotoxicity appears to be time- and dose-dependent .

Adverse Effects

Common side effects include gastrointestinal disturbances, headache, dizziness, and potential CNS effects at high doses. Rarely, it may cause hemolytic anemia in susceptible individuals due to oxidative stress on red blood cells .

Propiedades

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZIMSDWAIZNDD-WJMOHVQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049063 | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-63-2 | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxifloxacin Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.